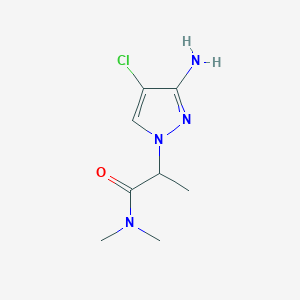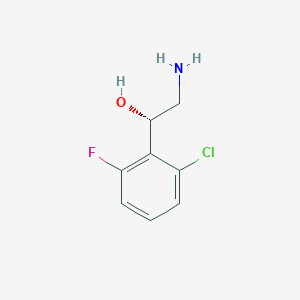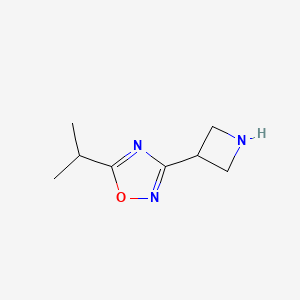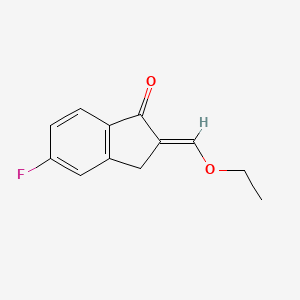
2-(Ethoxymethylidene)-5-fluoro-2,3-dihydro-1H-inden-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Ethoxymethylidene)-5-fluoro-2,3-dihydro-1H-inden-1-one is a chemical compound known for its unique structure and potential applications in various fields. This compound belongs to the class of indenones, which are characterized by a fused ring system containing both benzene and cyclopentene rings. The presence of the ethoxymethylidene and fluoro substituents adds to its chemical reactivity and potential utility in synthetic chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Ethoxymethylidene)-5-fluoro-2,3-dihydro-1H-inden-1-one typically involves the reaction of 5-fluoro-2,3-dihydro-1H-inden-1-one with ethoxymethylidene reagents under controlled conditions. One common method involves the use of ethyl orthoformate and a suitable acid catalyst to introduce the ethoxymethylidene group. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentrations ensures high yield and purity of the final product. The scalability of the synthesis process is crucial for its application in various industries.
Analyse Chemischer Reaktionen
Types of Reactions
2-(Ethoxymethylidene)-5-fluoro-2,3-dihydro-1H-inden-1-one undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The fluoro substituent can be replaced by other nucleophiles through substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted indenones with different functional groups.
Wissenschaftliche Forschungsanwendungen
2-(Ethoxymethylidene)-5-fluoro-2,3-dihydro-1H-inden-1-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and heterocycles.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 2-(Ethoxymethylidene)-5-fluoro-2,3-dihydro-1H-inden-1-one involves its interaction with various molecular targets. The ethoxymethylidene group can participate in nucleophilic addition reactions, while the fluoro substituent can influence the compound’s electronic properties. These interactions can modulate the activity of enzymes or receptors, leading to specific biological effects. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(Ethoxymethylidene)-3-oxo esters: These compounds share the ethoxymethylidene group and exhibit similar reactivity.
Fluoro-substituted indenones: Compounds with fluoro substituents on the indenone ring show comparable chemical behavior.
Uniqueness
2-(Ethoxymethylidene)-5-fluoro-2,3-dihydro-1H-inden-1-one is unique due to the combination of the ethoxymethylidene and fluoro groups, which confer distinct reactivity and potential applications. The presence of both groups allows for a diverse range of chemical transformations and interactions, making it a valuable compound in synthetic and medicinal chemistry.
Eigenschaften
Molekularformel |
C12H11FO2 |
|---|---|
Molekulargewicht |
206.21 g/mol |
IUPAC-Name |
(2E)-2-(ethoxymethylidene)-5-fluoro-3H-inden-1-one |
InChI |
InChI=1S/C12H11FO2/c1-2-15-7-9-5-8-6-10(13)3-4-11(8)12(9)14/h3-4,6-7H,2,5H2,1H3/b9-7+ |
InChI-Schlüssel |
XGNYWLSNTIVRQT-VQHVLOKHSA-N |
Isomerische SMILES |
CCO/C=C/1\CC2=C(C1=O)C=CC(=C2)F |
Kanonische SMILES |
CCOC=C1CC2=C(C1=O)C=CC(=C2)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-Allylsulfanyl-[1,2,4]thiadiazol-5-ylamine](/img/structure/B13306507.png)


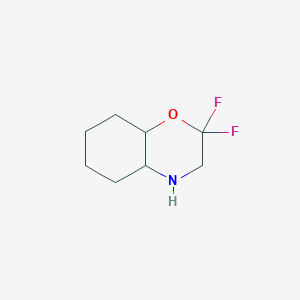
![2-[(Thian-3-yl)amino]propane-1,3-diol](/img/structure/B13306545.png)
![2-[(1-Aminopentan-2-yl)oxy]ethan-1-ol](/img/structure/B13306546.png)
![3-[(Prop-2-yn-1-yloxy)amino]pyrazine-2-carboxylic acid](/img/structure/B13306554.png)
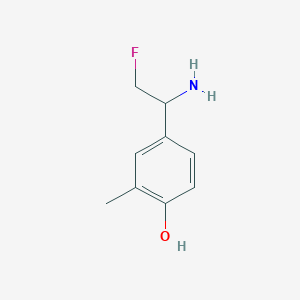
![Benzyl N-{1-[2-(chlorosulfonyl)ethyl]cyclopropyl}carbamate](/img/structure/B13306562.png)

